Cas no 135345-58-3 (2-(1-benzothiophen-2-yl)propan-2-ol)

2-(1-Benzothiophen-2-yl)propan-2-ol is a synthetic organic compound featuring a benzothiophene core substituted with a tertiary alcohol group. This structure imparts unique reactivity and solubility properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The benzothiophene moiety enhances stability and electronic characteristics, while the propan-2-ol group offers functional versatility for further derivatization. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions and other transformations. The compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and potential for hydrogen bonding. High purity grades are available to meet rigorous research and industrial standards.
2-(1-benzothiophen-2-yl)propan-2-ol structure
135345-58-3 structure
Product Name:2-(1-benzothiophen-2-yl)propan-2-ol
CAS No:135345-58-3
MF:C11H12OS
MW:192.277381896973
CID:6189225
PubChem ID:14910455
Update Time:2025-06-29

2-(1-benzothiophen-2-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(1-benzothiophen-2-yl)propan-2-ol
    • α,α-Dimethylbenzo[b]thiophene-2-methanol
    • Inchi: 1S/C11H12OS/c1-11(2,12)10-7-8-5-3-4-6-9(8)13-10/h3-7,12H,1-2H3
    • InChI Key: OCZXFLXFYVFRGR-UHFFFAOYSA-N
    • SMILES: C12=CC=CC=C1C=C(C(C)(C)O)S2

Experimental Properties

  • Density: 1.196±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Melting Point: 54-55 °C
  • Boiling Point: 327.8±17.0 °C(Predicted)
  • pka: 14.02±0.29(Predicted)

2-(1-benzothiophen-2-yl)propan-2-ol Pricemore >>

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Additional information on 2-(1-benzothiophen-2-yl)propan-2-ol

2-(1-Benzothiophen-2-yl)Propan-2-Ol: A Comprehensive Overview

2-(1-Benzothiophen-2-yl)Propan-2-Ol, also known by its CAS number 135345-58-3, is a unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of benzothiophenes, which are heterocyclic aromatic compounds with a sulfur atom in the ring. The presence of the hydroxyl group (-OH) at the propanol position introduces interesting chemical and physical properties, making it a valuable molecule for various applications.

The structure of 2-(1-Benzothiophen-2-yl)Propan-2-Ol consists of a benzothiophene ring system fused with a propanol moiety. The benzothiophene ring is aromatic and consists of two benzene rings sharing a sulfur atom, which imparts stability and unique electronic properties. The hydroxyl group attached to the propanol chain adds hydrophilic character to the molecule, enhancing its solubility in polar solvents. This combination of aromaticity and hydrophilicity makes it an attractive candidate for drug design, where balancing lipophilicity and solubility is crucial.

Recent studies have highlighted the potential of benzothiophene derivatives in drug discovery, particularly in the development of anti-cancer agents. Research published in 2023 demonstrated that benzothiophene-based compounds exhibit significant anti-proliferative activity against various cancer cell lines. The hydroxyl group in 2-(1-Benzothiophen-2-yl)Propan-2-Ol allows for further functionalization, enabling the creation of derivatives with enhanced bioactivity. For instance, researchers have explored the addition of electron-withdrawing groups to improve binding affinity to specific protein targets.

In addition to its pharmaceutical applications, benzothiophene derivatives have found utility in materials science. The aromaticity and conjugation in these compounds make them suitable for use in organic electronics, such as OLEDs (organic light-emitting diodes) and photovoltaic devices. Recent advancements in synthetic methods have enabled the large-scale production of benzothiophene-based materials, paving the way for their integration into next-generation electronic devices.

The synthesis of 2-(1-Benzothiophen-2-yl)Propan-2-Ol typically involves multi-step reactions, including Friedel-Crafts alkylation and oxidation processes. Researchers have optimized these reactions to achieve higher yields and purities. For example, a study published in 2023 introduced a novel catalytic system that significantly reduced reaction times while maintaining high product quality. Such advancements underscore the importance of continuous innovation in synthetic chemistry to meet the growing demand for complex organic molecules.

Another area where benzothiophene derivatives have shown promise is in catalysis. The sulfur atom in the benzothiophene ring can act as a coordinating site for metal ions, making these compounds potential candidates for heterogeneous catalysts. Recent research has explored their use in catalytic hydrogenation reactions, where they demonstrated superior activity compared to traditional catalysts. This opens up new possibilities for their application in industrial processes.

Despite its numerous advantages, benzothiophene-based compounds also pose certain challenges. For instance, their stability under harsh conditions can vary depending on substituents and reaction conditions. Researchers are actively investigating strategies to enhance their stability while retaining their desirable properties. This includes exploring novel synthetic pathways and post-synthesis modifications.

In conclusion, 2-(1-Benzothiophen-2-Yl)Propan-2-Ol (CAS No: 135345-58-3) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure combines aromaticity with hydrophilicity, making it an ideal candidate for drug development and materials science. Ongoing research continues to unlock new potential uses for this compound, ensuring its relevance in both academic and industrial settings.

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